![molecular formula C20H27N5O3 B601442 4'-羟基西洛他唑,反式- CAS No. 87153-06-8](/img/structure/B601442.png)
4'-羟基西洛他唑,反式-
描述
4’-Hydroxycilostazol, trans- is a synthetic, non-steroidal anti-platelet drug derived from cilostazol. It is primarily utilized in the treatment of peripheral arterial disease and ischemia. This compound shares similar properties with cilostazol and is being investigated for its potential therapeutic applications in various diseases .
科学研究应用
Pharmacological Properties
4-cis-Hydroxy Cilostazol exhibits several pharmacological effects that contribute to its therapeutic potential:
- Phosphodiesterase Inhibition : As a metabolite of cilostazol, it retains the ability to inhibit phosphodiesterase III, leading to increased cyclic adenosine monophosphate levels in platelets and vascular tissues. This mechanism is crucial for its antiplatelet effects and vasodilatory properties .
- Metabolic Stability : Studies indicate that 4-cis-Hydroxy Cilostazol demonstrates favorable pharmacokinetic properties, including a longer half-life compared to cilostazol itself. This stability may enhance its efficacy in clinical applications .
Therapeutic Uses
The primary therapeutic applications of 4-cis-Hydroxy Cilostazol include:
- Antiplatelet Therapy : It is utilized in managing patients with atherothrombotic diseases, particularly in reducing the risk of stroke and other vascular events. Meta-analyses have shown that cilostazol therapy significantly lowers the incidence of recurrent strokes and major bleeding complications compared to other antiplatelet agents .
- Peripheral Artery Disease Management : The compound is effective in improving walking distance and alleviating symptoms associated with intermittent claudication. Clinical trials have demonstrated that cilostazol significantly enhances exercise capacity in patients suffering from this condition .
Case Studies and Clinical Trials
Several clinical studies have highlighted the effectiveness of 4-cis-Hydroxy Cilostazol in various patient populations:
- Stroke Prevention : A meta-analysis involving over 6,000 patients indicated that cilostazol significantly reduced stroke recurrence rates compared to control groups, demonstrating its efficacy in long-term stroke prevention strategies .
- Long-term Safety and Efficacy : The CASTLE study evaluated the long-term safety profile of cilostazol in patients with peripheral artery disease. Results showed no significant increase in mortality or serious adverse events compared to placebo, affirming its safety for chronic use .
- Pharmacokinetic Studies : Research utilizing physiologically based absorption modeling has provided insights into the pharmacokinetics of cilostazol and its metabolites, including 4-cis-Hydroxy Cilostazol. These studies are critical for understanding the absorption characteristics and bioequivalence of different formulations .
Data Tables
The following table summarizes key findings from clinical studies involving 4-cis-Hydroxy Cilostazol:
Study/Trial Name | Patient Population | Key Findings | |
---|---|---|---|
Meta-analysis on Stroke Prevention | 6,328 patients | Stroke recurrence rate: 5.3% (cilostazol) vs. 8.3% (control) | Significant reduction in stroke recurrence with cilostazol |
CASTLE Study | 1,899 patients with peripheral artery disease | No significant increase in mortality; adverse events similar to placebo | Long-term safety established |
Pharmacokinetic Modeling Study | Healthy volunteers | Successful prediction of pharmacokinetic parameters using absorption modeling | Validated model for predicting bioavailability |
作用机制
Target of Action
The primary targets of 4’-Hydroxycilostazol, trans- are cAMP-specific 3’,5’-cyclic phosphodiesterase 4D (PDE4D) and cytochrome P450 enzymes (CYP3A4, CYP2C19, and CYP3A5) . These targets play a crucial role in the metabolism of cilostazol and its action on platelets .
Mode of Action
4’-Hydroxycilostazol, trans- is an active metabolite of cilostazol . It acts by inhibiting the action of PDE4D in platelets . This inhibition prevents the metabolism of cAMP into AMP, leading to a buildup of cAMP in the blood .
Biochemical Pathways
The compound is involved in the cilostazol action pathway . Cilostazol is metabolized in the liver’s endoplasmic reticulum by CYP3A4 into 4-hydroxycilostazol, and by CYP2C19 and CYP3A5 into 4-cis-hydroxycilostazol . These metabolites are further metabolized into 3,4-dehydrocilostazol and 4’-trans-hydroxycilostazol, respectively . The increased cAMP levels in the blood prevent platelet aggregation by inhibiting their adhesion to collagen and decreasing the amount of calcium within the cytosol, which prevents granule release and subsequent activation of other platelets .
Pharmacokinetics
The pharmacokinetics of 4’-Hydroxycilostazol, trans- involves its formation from the metabolism of cilostazol by cytochrome P450 enzymes . .
Result of Action
The result of the action of 4’-Hydroxycilostazol, trans- is the prevention of platelet aggregation . This is achieved by inhibiting the adhesion of platelets to collagen and decreasing the amount of calcium within the cytosol, which prevents granule release and the subsequent activation of other platelets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxycilostazol, trans- involves the hydroxylation of cilostazol. This process typically employs liquid chromatography-tandem mass spectrometry for the analysis of the compound . The specific reaction conditions and reagents used in the synthesis are not widely documented in publicly available sources.
Industrial Production Methods
Industrial production methods for 4’-Hydroxycilostazol, trans- are not extensively detailed in the literature. it is known that cilostazol, the parent compound, is synthesized by Otsuka Pharmaceutical Co. and has been widely used for the treatment of ischemic symptoms .
化学反应分析
Types of Reactions
4’-Hydroxycilostazol, trans- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving 4’-Hydroxycilostazol, trans- include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions are not widely documented.
Major Products Formed
The major products formed from the reactions of 4’-Hydroxycilostazol, trans- include its metabolites, such as 3,4-dehydrocilostazol and 4-cis-hydroxycilostazol .
相似化合物的比较
4’-Hydroxycilostazol, trans- is similar to other metabolites of cilostazol, such as:
3,4-Dehydrocilostazol: Another active metabolite of cilostazol that shares similar properties and therapeutic applications.
4-cis-Hydroxycilostazol: A metabolite of cilostazol that also inhibits PDEIII and reduces platelet aggregation.
The uniqueness of 4’-Hydroxycilostazol, trans- lies in its specific hydroxylation pattern, which contributes to its distinct pharmacological properties and therapeutic potential .
生物活性
4-cis-Hydroxy Cilostazol is a metabolite of Cilostazol, a quinolinone derivative primarily used as a vasodilator and antiplatelet agent. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular medicine, owing to its unique biological activity profile. This article delves into the biological activity of 4-cis-Hydroxy Cilostazol, exploring its pharmacological properties, metabolic pathways, and implications for clinical use.
Chemical Structure and Metabolism
4-cis-Hydroxy Cilostazol is characterized by the presence of a hydroxyl group at the fourth position of the cilostazol molecule. Its molecular formula is . The compound is primarily formed through metabolic conversion from Cilostazol via cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. The metabolic pathway can be summarized as follows:
- Cilostazol → 4-cis-Hydroxy Cilostazol (via CYP2C19)
- Cilostazol → 3,4-Dehydro-Cilostazol (via CYP3A4)
The conversion processes influence the pharmacokinetic properties of 4-cis-Hydroxy Cilostazol and its biological effects.
Antiplatelet and Antithrombotic Properties
4-cis-Hydroxy Cilostazol exhibits significant antiplatelet activity. It acts as a potent inhibitor of phosphodiesterase type III (PDE3), leading to increased levels of cyclic adenosine monophosphate (cAMP) within platelets. This increase in cAMP results in reduced platelet aggregation, which is crucial for preventing thrombus formation in cardiovascular conditions.
Pharmacological Comparisons
The following table summarizes the biological activities and potencies of various cilostazol metabolites compared to 4-cis-Hydroxy Cilostazol:
Compound | Structure Similarity | Biological Activity | Potency Compared to Cilostazol |
---|---|---|---|
3,4-Dehydro-Cilostazol | Similar backbone | Antiplatelet | 4-7 times more potent |
4'-Trans-Hydroxy-Cilostazol | Similar backbone | Antiplatelet | Approximately 0.2 times |
4-cis-Hydroxy Cilostazol | Unique configuration | Antiplatelet | Comparable to cilostazol |
The unique cis configuration at the fourth carbon position contributes to distinct pharmacological effects and interactions within biological systems.
Antioxidant and Anti-inflammatory Effects
In vitro studies have indicated that 4-cis-Hydroxy Cilostazol may possess antioxidant and anti-inflammatory properties. These effects could offer additional therapeutic benefits in managing conditions associated with oxidative stress and inflammation. However, these findings are preliminary and require further validation through clinical studies.
Clinical Application in Peripheral Arterial Disease (PAD)
A study involving Puerto Rican patients diagnosed with PAD examined the effects of adjunctive cilostazol therapy on platelet reactivity. The results indicated that cilostazol significantly reduced high on-treatment platelet reactivity (HTPR) among patients using clopidogrel, suggesting enhanced antithrombotic efficacy when combined with other antiplatelet agents .
Impact on Dialysis Access Maturation
A case-control study assessed the impact of cilostazol on vascular access maturation for hemodialysis patients. Patients receiving cilostazol prior to access creation showed improved maturation rates compared to those who did not receive the drug, indicating potential benefits in vascular health .
属性
IUPAC Name |
6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXNZXLUGHLDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434374, DTXSID801343144 | |
Record name | 4'-trans-Hydroxycilostazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4'-Hydroxycilostazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801343144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87153-04-6, 87153-06-8 | |
Record name | 4'-Hydroxycilostazol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Hydroxycilostazol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-trans-Hydroxycilostazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4'-Hydroxycilostazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801343144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-HYDROXYCILOSTAZOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142MZU1X6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4'-HYDROXYCILOSTAZOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL83KWZ4LH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of baicalein affect the levels of 4′-Hydroxycilostazol, trans- in rats?
A1: The research indicates that co-administration of baicalein significantly impacts the pharmacokinetic parameters of 4′-Hydroxycilostazol, trans- (abbreviated as 4′-CLZ in the study) in rats []. Specifically, the area under the curve (AUC0-∞) and maximum concentration (Cmax) of 4′-CLZ were found to decrease by 13.11% and 44.37% respectively, when baicalein was administered alongside Cilostazol []. This suggests that baicalein might interact with the metabolic pathways of Cilostazol, leading to a reduction in the formation of 4′-CLZ.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。